molecular formula C18H14N4O2 B1670848 Disperse Orange 1 CAS No. 2581-69-3

Disperse Orange 1

Cat. No. B1670848
CAS RN: 2581-69-3
M. Wt: 318.3 g/mol
InChI Key: YFVXLROHJBSEDW-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Orange 1, also known as 4-anilino-4’-nitroazobenzene, is an azo dye . Commercial samples contain approximately 25% dye by weight, with the remaining mass consisting of NaCl and other salts .


Molecular Structure Analysis

The molecular formula of Disperse Orange 1 is C18H14N4O2 . It has an average mass of 318.329 Da and a monoisotopic mass of 318.111664 Da .


Chemical Reactions Analysis

The electrochemical reduction of Disperse Orange 1 has been studied using square wave and cyclic voltammetry . The dissolution of Disperse Orange 1 was evaluated by monitoring the UV–Vis spectra of the solutions .


Physical And Chemical Properties Analysis

Disperse Orange 1 has a density of 1.2±0.1 g/cm3, a boiling point of 535.0±35.0 °C at 760 mmHg, and a flash point of 277.4±25.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Applied Electrochemistry .

Summary of the Application

The electrochemical reduction of the azo dye Disperse Orange 1 (DO1) was performed using a boron-doped diamond electrode . This process is significant as it contributes to the understanding of how these types of dyes can be broken down and potentially removed from wastewater .

Methods of Application

The dissolution of DO1 was evaluated by monitoring the UV–Vis spectra of the solutions . The best results were obtained using aqueous solutions containing 5% Fongranal FB dispersant . The overall electrodic process was mainly diffusion controlled .

Results or Outcomes

Three irreversible peaks were obtained for the electrochemical reduction of DO1 . A mechanism was proposed for the reduction of the dye .

Flash Photolysis Experiments

Specific Scientific Field

This application is related to the field of Photochemistry .

Summary of the Application

Disperse Orange 1 is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation .

Safety And Hazards

Disperse Orange 1 is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062536
Record name C.I. Disperse Orange 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name C.I. Disperse Orange 1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Disperse Orange 1

CAS RN

2581-69-3
Record name Disperse Orange 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2581-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Orange 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-nitrophenyl)azo]-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE ORANGE 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name C.I. DISPERSE ORANGE 1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse Orange 1
Reactant of Route 2
Reactant of Route 2
Disperse Orange 1
Reactant of Route 3
Reactant of Route 3
Disperse Orange 1
Reactant of Route 4
Reactant of Route 4
Disperse Orange 1
Reactant of Route 5
Reactant of Route 5
Disperse Orange 1
Reactant of Route 6
Reactant of Route 6
Disperse Orange 1

Citations

For This Compound
928
Citations
FMD Chequer, JPF Angeli, ERA Ferraz… - … /Genetic Toxicology and …, 2009 - Elsevier
… caused by Disperse Red 1 and Disperse Orange 1 is unavailable, although these dyes are … mutagenic activity of Disperse Red 1 and Disperse Orange 1 using the micronucleus (MN) …
Number of citations: 148 www.sciencedirect.com
ERA Ferraz, GAR Oliveira, MD Grando… - Journal of environmental …, 2013 - Elsevier
… Red 13 and Disperse Orange 1 were previously studied by … Red 13 and Disperse Orange 1 increased the frequency of … Red 1, Disperse Red 13 and Disperse Orange 1 in chloride was …
Number of citations: 76 www.sciencedirect.com
GAR Oliveira, ERA Ferraz, FMD Chequer… - … /Genetic Toxicology and …, 2010 - Elsevier
… dyes Disperse Red 1, Disperse Orange 1, and Disperse Red … of Disperse Red 1 and Disperse Orange 1 in strain TA98. With … We observed for both Disperse Orange 1 and Disperse Red …
Number of citations: 99 www.sciencedirect.com
ERA Ferraz, MD Grando, DP Oliveira - Journal of hazardous materials, 2011 - Elsevier
… In the present study, the azo dye Disperse Orange 1, widely used in textile dyeing, was tested using the comet, Salmonella/microsome mutagenicity, cell viability, Daphnia similis and …
Number of citations: 135 www.sciencedirect.com
S Butt, D Thompson - British Journal of Dermatology, 2023 - academic.oup.com
… Disperse Orange 1 included hair dyes, clothing, wound dressings and a thyroid shield. Few cases of ACD have been published on Disperse Orange 1… problems with Disperse Orange 1, …
Number of citations: 0 academic.oup.com
ERA Ferraz, Z Li, O Boubriak… - Journal of Toxicology and …, 2012 - Taylor & Francis
During the dyeing process in baths approximately 10 to 15% of the dyes used are lost and reach industrial effluents, thus polluting the environment. Studies showed that some classes …
Number of citations: 21 www.tandfonline.com
L Malinauskiene, E Zimerson, M Bruze, K Ryberg… - DERM, 2011 - liebertpub.com
… To evaluate the significance of the impurities found in the commercial dyes Disperse Orange 1 (DO1) and Disperse Yellow 3 (DY3) regarding contact allergy in patients with known …
Number of citations: 19 www.liebertpub.com
CV Uliana, GS Garbellini, H Yamanaka - Sensors and Actuators B …, 2013 - Elsevier
… and DR1 for coloring purposes, and the possibility of DNA damage by these compounds, the objective of this study was to investigate the interactions with DNA of Disperse Orange 1 …
Number of citations: 35 www.sciencedirect.com
J Yang, CG da Rocha, S Wang, AAP Ferreira… - Talanta, 2015 - Elsevier
A strategy for a label-free impedimetric immunosensor is described for detection of the textile dye Disperse Orange 1 (DO1). The compounds 1,12-diaminododecane (DADD) and then 1,…
Number of citations: 22 www.sciencedirect.com
C Venturini Uliana, H Yamanaka - Electroanalysis, 2020 - Wiley Online Library
… For example, impedimetric immunosensors for detection of the textile azo dyes Disperse Orange 1 (DO1) 20 and Disperse Red 1 (DR1) 21 in treated water were able to reach ultralow …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.